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4-Bromo-2-(4-chlorophenyl)thiophene
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Overview
Description
4-Bromo-2-(4-chlorophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chlorophenyl)thiophene typically involves the bromination of 2-(4-chlorophenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-chlorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium complexes.
Coupling Reactions: Reagents include boronic acids and palladium catalysts, typically under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
4-Bromo-2-(4-chlorophenyl)thiophene is an organic compound featuring a thiophene ring with bromine and para-chlorophenyl group substitutions. It belongs to the thiophene derivatives class, which are five-membered aromatic rings containing sulfur. The presence of bromine and chlorine substituents gives it unique chemical properties, making it a subject of interest in medicinal chemistry and material science.
Scientific Research Applications
this compound has unique properties due to its bromine and chlorine substituents, setting it apart from other thiophene derivatives. This dual substitution enhances its reactivity and potential applications in medicinal chemistry and materials science, making it a valuable compound for further research.
- Medicinal Chemistry Compounds with similar structures have demonstrated potential biological activity.
- Material Science this compound's unique properties, due to the presence of both bromine and chlorine substituents, enhance its reactivity and potential applications.
Synthesis Methods
Several synthesis methods exist for producing this compound. Also, 4-bromo-2-chlorophenol can be produced by reacting 2-chlorophenol with bromine at room temperature in carbon tetrachloride . The desired 4-bromo-2-chlorophenol is obtained in a yield of 87% of theory . It can be produced with excellent selectivity by brominating a 2-chlorophenol in the presence of a compound of the formula III :R1R2R3R4XWhere:
- R1 represents an alkyl group having 1 to 8 carbon atoms, or the phenyl or benzyl group .
- R2 and R3 independently of one another represent an alkyl group having 1 to 8 carbon atoms .
- R4 represents hydrogen, or an alkyl group having 1 to 4 carbon atoms .
- X represents chlorine, bromine, iodine, or the hydrogen sulfate anion .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-chlorophenyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-chlorophenyl)thiophene
- 4-Chloro-2-(4-bromophenyl)thiophene
- 2-(4-Bromophenyl)thiophene
Uniqueness
4-Bromo-2-(4-chlorophenyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Biological Activity
4-Bromo-2-(4-chlorophenyl)thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its receptor interactions, anticancer potential, antioxidant activity, and antiviral properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom and a chlorine atom on a thiophene ring, which contributes to its unique biological properties.
1. Receptor Binding and Modulation
Research indicates that this compound may interact with various receptors, potentially modulating biological pathways related to pain and inflammation. Its ability to bind to these receptors suggests a mechanism through which it could exert analgesic effects.
2. Anticancer Activity
The compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance, studies on related thiophene derivatives have shown that modifications in the thiophene scaffold can enhance anticancer activity. Compounds similar to this compound have been reported to exhibit IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer properties .
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | <50 |
Thiophene Derivative A | MDA-MB-231 | 23-33 |
Thiophene Derivative B | MCF-7 | 10-33 |
3. Antioxidant Activity
The antioxidant potential of thiophene derivatives has been evaluated using various assays such as DPPH and ABTS tests. Preliminary results suggest that compounds with similar structures exhibit moderate antioxidant activity. For example, related compounds demonstrated DPPH inhibition rates ranging from 1.35% to 16.75%, indicating that structural modifications can influence antioxidant efficacy .
4. Antiviral Properties
Recent studies have highlighted the antiviral activity of thiophene derivatives against viruses such as Ebola. The compound's structure allows it to function as a viral entry inhibitor in micromolar concentrations. This suggests that this compound could be part of a new class of antiviral agents .
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiophene derivatives:
- Anticancer Study : A study evaluated the effects of various thiophene derivatives on MCF-7 breast cancer cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction.
- Antiviral Screening : Another study utilized pseudotype viral systems to assess the antiviral potential of thiophene derivatives, confirming their effectiveness against viral entry mechanisms.
- Receptor Interaction Analysis : Investigations into receptor binding affinities revealed that modifications in the phenyl ring significantly influenced the compound's ability to modulate receptor activity.
Properties
Molecular Formula |
C10H6BrClS |
---|---|
Molecular Weight |
273.58 g/mol |
IUPAC Name |
4-bromo-2-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H6BrClS/c11-8-5-10(13-6-8)7-1-3-9(12)4-2-7/h1-6H |
InChI Key |
LBAOBRYHQWGHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)Br)Cl |
Origin of Product |
United States |
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